molecular formula C12H17NO B178348 3-(4-Methoxyphenyl)piperidine CAS No. 19725-26-9

3-(4-Methoxyphenyl)piperidine

Cat. No. B178348
CAS RN: 19725-26-9
M. Wt: 191.27 g/mol
InChI Key: XOFIBRNSGSEFHC-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)piperidine is a compound with the CAS Number: 19725-26-9 and a molecular weight of 191.27 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

Piperidines, including 3-(4-Methoxyphenyl)piperidine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidines has been widespread and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives includes substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The InChI code for 3-(4-Methoxyphenyl)piperidine is 1S/C12H17NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3 . This indicates the presence of 12 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom in the molecule .


Chemical Reactions Analysis

The chemical reactions involving piperidines have been extensively studied. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis are some of the methods used for the synthesis of piperazine derivatives .


Physical And Chemical Properties Analysis

3-(4-Methoxyphenyl)piperidine is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Drug Discovery

    • Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
    • Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
    • Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Synthesis of Natural Alkaloids

    • A general method to assemble multi-substituted chiral piperidines was developed, inspired by the biosynthesis of piperidine natural products .
    • In biosynthesis, Δ1-piperideine 4 plays a key role as a common intermediate giving rise to a variety of piperidine-based natural alkaloids .
    • The method was showcased by concise two-step approaches in the synthesis of the bioactive natural alkaloids (+)-241D; (−)-241D and isosolenopsin A .
  • Anticancer Agents

    • Piperidine-embedded anticancer agents have been synthesized with particularly good activity on androgen-refractory cancer cell lines (ARPC) .
  • Antimalarial Agents

    • Several natural piperidines with potent antimalarial activities are reported in the literature .
    • Febrifugine, a natural piperidine alkaloid, is the most popular antimalarial that has been used for more than 2,000 years .
  • Synthesis of Biologically Active Compounds

    • Piperidine is a six-membered cyclic molecule that belongs to a significant class of nitrogen heterocycles found in many active pharmaceuticals, natural products, and functional materials .
    • It is a key scaffold in many naturally occurring biologically active compounds and naturally occurring substances such as alkaloids, enzymes, or polypeptides .
    • Niacin and pyridoxine (vitamin B6), which play crucial roles in biological systems, are also pyridine derivatives .

Safety And Hazards

The safety data sheet for 3-(4-Methoxyphenyl)piperidine indicates that it is a hazardous substance. The hazard statements include H302-H315-H319-H335, which refer to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . The precautionary statements include measures to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Piperidines, including 3-(4-Methoxyphenyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on developing new synthesis methods and exploring the pharmacological applications of piperidines .

properties

IUPAC Name

3-(4-methoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFIBRNSGSEFHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513447
Record name 3-(4-Methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)piperidine

CAS RN

19725-26-9
Record name 3-(4-Methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-benzyl-5-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine (1.5 g, 5.4 mmol) in 50 mL of methanol was added 10% Pd/C (1.14 g). Hydrogen gas was introduced via balloon and the reaction mixture was stirred overnight at rt. The reaction mixture was then filtered through Celite, and the filter pad was washed with additional methanol (100 mL). The filtrates were combined, and the methanol was evaporated under reduced pressure to give 3-(4-methoxyphenyl)piperidine (950 mg, 3.73 mmol, 69.4% yield). LCMS (Method 107): (ES-API), m/z 192.2 (M+H) RT=1.497 min; 1H NMR (300 MHz, DMSO-d6) δ 7.13 (dt, J=8.5, 2.0 Hz, 2H), 6.84 (dt, J=8.5, 2.2 Hz, 2H), 3.72 (s, 3H), 3.17 (s, 2H), 2.93 (d, J=10.6 Hz, 2H), 2.49-2.39 (m, 1H), 1.81 (d, J=1.9 Hz, 1H), 1.74-1.57 (m, 1H), 1.57-1.40 (m, 2H).
Name
1-benzyl-5-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.14 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
E Gellert, R Rudzats, RE Summons… - Australian Journal of …, 1971 - CSIRO Publishing
The α- and β-racemates of a series of methoxy-substituted N-ethyl-3,4- diphenylpiperidines have been synthesized by reductive cyclization of the appropriately substituted ethyl 3,4-…
Number of citations: 3 www.publish.csiro.au
DB Pitna, N Tanaka, T Usuki - Journal of Heterocyclic …, 2021 - Wiley Online Library
Using bromopyridines and methoxyphenyl boronic acid as starting materials, consecutive Suzuki‐Miyaura cross‐coupling and hydrogenation reactions were undertaken using a …
Number of citations: 3 onlinelibrary.wiley.com
DP Affron, JA Bull - European Journal of Organic Chemistry, 2016 - Wiley Online Library
Saturated heterocycles, such as THFs, pyrrolidines, piperidines and THPs, are essential components of many biologically active compounds. Examples of C–H functionalization on …
B Mondal, B Roy, U Kazmaier - The Journal of Organic Chemistry, 2016 - ACS Publications
Palladium-catalyzed stereoselective β-arylations of phenylalanine, proline- and pipecolinic acid-containing peptides are a versatile tool for peptide modifications. The reactions proceed …
Number of citations: 72 pubs.acs.org
F Colpaert, S Mangelinckx… - The Journal of Organic …, 2011 - ACS Publications
α-Alkylation of N-sulfinyl imidates with 1-chloro-3-iodopropane successfully led to 2-substituted N-tert-butanesulfinyl-5-chloropentanimidates in acceptable diastereomeric ratios (dr 67/…
Number of citations: 39 pubs.acs.org
M KANAO, T HASHIZUME, Y ICHIKAWA… - Chemical and …, 1982 - jstage.jst.go.jp
A series of semi-rigid analogs of phenethylamine was prepared as fixed transoid and cisoid analogs of mebeverine, and tested for spasmolytic activity in vitro. The fixed transoid …
Number of citations: 11 www.jstage.jst.go.jp
ES Zuniga, A Korkegian, S Mullen, EJ Hembre… - Bioorganic & Medicinal …, 2017 - Elsevier
We identified a di-substituted triazolopyrimidine with anti-tubercular activity against Mycobacterium tuberculosis. Three segments of the scaffold were examined rationally to establish a …
Number of citations: 49 www.sciencedirect.com
A Kowalkowska, A Jończyk - Tetrahedron, 2015 - Elsevier
Easily available N-cyanomethyl-N-methyl-2-arylpyrrolidinium salts treated with a base undergo ring expansion ([1,2]-Stevens rearrangement) with formation of new cis,trans-3-aryl-2-…
Number of citations: 9 www.sciencedirect.com
GA Molander, KM Traister… - The Journal of organic …, 2014 - ACS Publications
Reductive cross-coupling allows the direct C–C bond formation between two organic halides without the need for preformation of an organometallic reagent. A method has been …
Number of citations: 110 pubs.acs.org
MGA Shvekhgeimer - Russian chemical reviews, 1998 - pubs.rsc.org
The data on the synthesis and transformations of 2,3,4,5-tetrahydropyridine and its derivatives published after 1970 are surveyed and described systematically. The bibliography …
Number of citations: 9 pubs.rsc.org

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